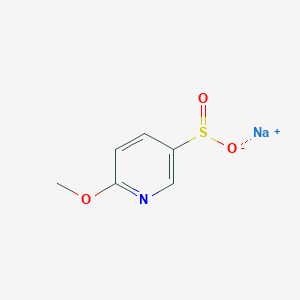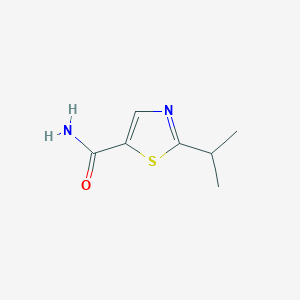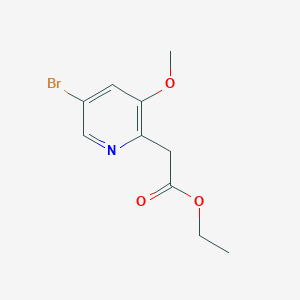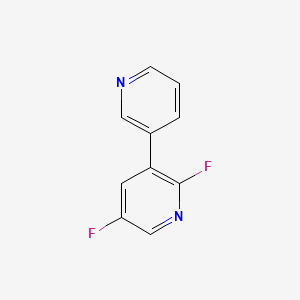![molecular formula C18H17NO4 B13127455 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione CAS No. 136182-35-9](/img/structure/B13127455.png)
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core, which is characteristic of anthraquinones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines. This reaction yields the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione, which is then oxidized to form the final product . The reaction conditions often include the use of ethanethiol or thiophenol to achieve the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions, particularly involving the amino groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, which can have different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cell cycle progression and survival in cultured mammalian cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione involves its interaction with DNA and enzymes. It acts as a topoisomerase II inhibitor, interfering with DNA replication, transcription, and repair . This inhibition leads to the disruption of cell division and can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: A similar compound with anticancer properties, known for its use in chemotherapy.
Ametantrone: Another anthraquinone derivative with similar biological activities.
AQ4N: A bioreductive drug related to anthraquinones, used in cancer treatment.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
136182-35-9 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c20-9-7-19(8-10-21)12-5-6-15-16(11-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-6,11,20-21H,7-10H2 |
Clé InChI |
MORYVYBWTVLWSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



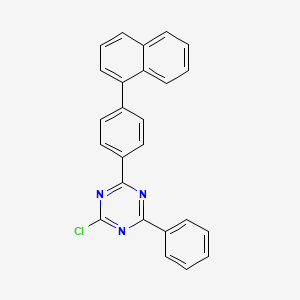

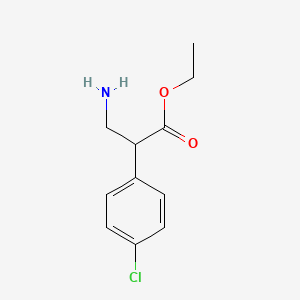
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)

